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Compound of Interest

4-(4-bromobutyl)piperidine
Compound Name:

Hydrobromide
CAS No.: 1049728-90-6
Cat. No.: B1597220

Get Quote

\ J

CAS Number: 1049728-90-6 Formula: C

H
Br
N (Hydrobromide Salt) Molecular Weight: 301.06 g/mol [1][2]

Introduction: The Linker Logic

In drug discovery, the "linker" domain of a molecule is rarely inert; it dictates solubility,
metabolic stability, and target engagement. 4-(4-bromobutyl)piperidine Hydrobromide
serves as a specialized tether, offering a secondary amine for diversification and a distal alkyl
bromide for electrophilic coupling.[1]

This guide analyzes its spectral fingerprint (NMR/MS) and objectively compares its utility
against common alternatives like chloro-analogs or N-protected variants.[1][3]

Analytical Characterization (NMR & Mass Spec)
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Precise characterization is required to distinguish this salt form from its free base or
degradation products (e.g., cyclized impurities).[1][3]

A. Mass Spectrometry (ESI-MS) Profile

The mass spectrum provides the definitive identification of the carbon skeleton and the halogen
presence.[1][3]

Parameter Experimental Expectation Structural Insight

Protonated molecular ion
lonization Mode ESI (+) [M+H]

Corresponds to the free base
cation (C
Base Peak (m/z) 220.07 / 222.07 A

BrN

)-[1]

The signature of a single

Bromine atom (
Isotope Pattern 1:1 doublet Br and

Br have nearly equal
abundance).[1][3]

In-source fragmentation often

Fragmentation m/z ~140 (Loss of HBr) cleaves the terminal bromide.

[1]3]
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Analyst Note: The HBr salt counter-ion is "silent" in positive ESI mode but dictates the pH of the

solution.[1][3] Ensure the mobile phase is slightly acidic to maintain the protonated amine state.

(1131

B. Nuclear Magnetic Resonance (NMR) Data

The

H NMR spectrum is characterized by the symmetry of the piperidine ring and the distinct triplet
of the terminal alkyl bromide.[1][3]

Solvent: DMSO-d

(Preferred for salt solubility) or D

O.[1]3]
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Position

Shift (

ppm)

Multiplicity

Integration

Assignment
Logic

NH

8.40 - 8.80

Broad Singlet

2H

Ammonium
protons
(exchangeable
with D

O).[11[3]

(Br)

3.52

Triplet (

Hz)

2H

Deshielded by
the
electronegative

Bromine atom.[1]

[3]

(N)

3.20-3.25

Broad Doublet

2H

Equatorial
protons adjacent
to the nitrogen
(deshielded by
positive charge).

[1]

-CH

(N)

2.80-2.90

Triplet/Multiplet

2H

Axial protons
adjacent to
nitrogen.[1][3]

-CH

(Chain)

1.75-1.85

Multiplet

2H

Methylene group
beta to the
Bromine.[1][3]

Piperidine C4-H

1.50-1.60

Multiplet

1H

Methine proton
at the ring
junction.[1][3]

Bulk Alkyl

1.20-1.45

Multiplet

6H

Remaining
methylene
protons (ring +
chain).[1][3]
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Critical Quality Attribute (CQA): A triplet appearing at

3.65 ppm (in DMSO) typically indicates the formation of the Chloro-analog (chloride
exchange) or alcohol degradation product (

3.38 ppm).[1]

Comparative Analysis: Why This Reagent?

Choosing the right building block impacts yield and step count.[1][3] Below is a comparison of
4-(4-bromobutyl)piperidine HBr against its primary alternatives.

Alternative 1: The Chloro-Analog
4-(4-chlorobutyl)piperidine HCI[1]
e Pros: Cheaper raw material cost; higher stability (less prone to hydrolysis).[1][3]

o Cons: Significantly lower reactivity in S

2 reactions.[1][3] Often requires iodide catalysis (Finkelstein conditions) to react with weaker
nucleophiles, adding a purification step.[1][3]

» Verdict: Use the Bromo variant for precious intermediates where yield is paramount.[1][3]
Use Chloro for large-scale, early-stage synthesis where forcing conditions (high heat) are
acceptable.[1][3]

Alternative 2: The N-Boc Protected Variant

tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate[1]

e Pros: Simplified workup (soluble in organic solvents like EtOAc/DCM); no salt neutralization
required.[1][3]

e Cons: Requires an acidic deprotection step (TFA/HCI) later in the synthesis.[1][3]
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o Verdict: The HBr Salt (discussed here) is superior for "Step Economy" if the next step
involves amide coupling or reductive amination, as the amine can be freed in situ.[3]

Data Summary Table

Bromo-HBr Salt

Feature ) Chloro-HCI Salt N-Boc Bromo
(Subject)

Reactivity (
High (100) Low (~1-5) High (100)

)

Atom Economy Good Best Poor (loss of Boc)
Moderate

Storage Stability ] High High
(Hygroscopic)

Cost $ $

Experimental Protocols
Protocol A: Analytical Sample Prep (NMR)

To ensure sharp peaks and prevent salt precipitation.[1]

Weigh 10 mg of 4-(4-bromobutyl)piperidine HBr into a vial.

Add 0.6 mL of DMSO-d

[11[3] (Avoid CDCI

as the salt is insoluble).[1][3]

Add 1 drop of TFA-d (optional) to sharpen the ammonium proton signal and collapse
coupling to the nitrogen.[1][3]

Sonicate for 30 seconds until fully dissolved.

Protocol B: Free-Basing for Synthesis

The HBr salt must be neutralized before use as a nucleophile.[1]
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e Suspend the HBr salt (1.0 eq) in DCM or DMF.[1][3]
o Add Diisopropylethylamine (DIPEA) (2.5 eq) or K

CO
(3.0 eq).

e Stir for 15 minutes at Room Temperature.

o Observation: The suspension typically clears (in DMF) or the solid texture changes (in DCM)
as the free amine is liberated.[1][3]

Workflow Visualization

The following diagram illustrates the decision logic for selecting this specific reagent and the
downstream analytical workflow.

Bromo-HBr Salt
(High Reactivity)

QC Analysis
(NMR/MS)

Coupling Reaction
(Nucleophilic Sub.)

Fast Kinetics Verify 1:1 Br Isotope

Req.

Target Molecule Needs: > Cost Sensitive Chloro-HCI Salt
Piperidine Linker SEEE LRy @R (Low Cost)
Solubility Issues

N-Boc Variant
(Ease of Handling)

Click to download full resolution via product page
Figure 1: Selection Logic and Quality Control Workflow for Piperidine Linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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